2-(2-t-Butoxyethoxy)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

There is a strong possibility you meant 2-(2-Butoxyethoxy)ethanol, also known as Diethylene glycol butyl ether (DGBE). This section will provide information on the scientific research applications of DGBE.

Scientific Research Applications of Diethylene Glycol Butyl Ether (DGBE)

- Solvent for Organic Synthesis: DGBE can act as a solvent in some organic synthesis reactions. However, due to its moderate boiling point (168 °C) and potential health risks, other ethers are often preferred [2].

- Biological Studies: Some biological studies may employ DGBE in very specific applications. For instance, a study investigating the partitioning of organic compounds between n-octanol and water used DGBE as one of the test solvents [3]. It's important to note that safer alternatives are generally preferred whenever possible.

Safety Considerations

Research involving DGBE should prioritize safety due to potential health hazards. DGBE can irritate the skin, eyes, and respiratory system. Long-term exposure has also been linked to some health effects [4]. Researchers should consult relevant Safety Data Sheets (SDS) and follow proper handling procedures.

Alternatives

Due to safety concerns, researchers are increasingly opting for safer alternatives to DGBE. Examples include other glycol ethers with lower toxicity profiles or even entirely different solvent classes depending on the specific needs of the research.

Please note

2-(2-t-Butoxyethoxy)ethanol, also known as diethylene glycol monobutyl ether or 2-(2-butoxyethoxy)ethanol, is an organic compound with the molecular formula and a molecular weight of approximately 162.23 g/mol. This compound is a colorless liquid with a faint butyl odor, characterized by its ability to act as a solvent in various applications. It belongs to the glycol ether family and is commonly referred to by several synonyms, including butyl carbitol and butyl diglycol .

- Esterification: It can react with acids to form esters, which are often used in formulations for paints and coatings.

- Hydrolysis: In the presence of water, it can undergo hydrolysis to yield butoxyacetic acid and other byproducts.

- Oxidation: This compound can be oxidized under specific conditions, leading to various degradation products.

These reactions highlight its versatility as a solvent and its reactivity in different chemical environments.

Biologically, 2-(2-t-Butoxyethoxy)ethanol is metabolized to 2-butoxyacetic acid, which can lead to various health effects. Studies indicate that exposure can result in:

- Hemolysis: The compound has been associated with the destruction of red blood cells, particularly in sensitive animal models.

- Irritation: It can cause eye and respiratory irritation at certain concentrations.

- Reproductive Effects: While related glycol ethers have shown reproductive toxicity, studies suggest that 2-(2-t-Butoxyethoxy)ethanol does not exhibit similar effects at non-toxic levels .

The synthesis of 2-(2-t-Butoxyethoxy)ethanol typically involves the following methods:

- Ethylene Oxide Reaction: This method involves the reaction of ethylene oxide with n-butanol in the presence of an alkaline catalyst.

- Etherification: Alternatively, it can be synthesized through etherification processes involving butanol and chloroethanol.

These methods are efficient for producing high-purity compounds suitable for industrial applications.

2-(2-t-Butoxyethoxy)ethanol has a wide range of applications due to its solvent properties:

- Industrial Cleaning: Used in formulations for cleaning agents and degreasers.

- Paints and Coatings: Acts as a co-solvent in various paint formulations, enhancing solubility and stability.

- Cosmetics: Incorporated into personal care products for its emulsifying properties.

- Agricultural Products: Utilized in herbicides and pesticides as a solvent carrier.

Its ability to dissolve both polar and non-polar substances makes it particularly valuable across these sectors .

Interaction studies have primarily focused on the compound's effects on biological systems. Research indicates that while it can cause irritation at high concentrations, typical occupational exposure levels are unlikely to reach harmful thresholds. Studies have shown that:

- Absorption: The compound can be absorbed through the skin without causing irritation.

- Metabolism: It is efficiently metabolized into less harmful substances, reducing potential toxicity.

These findings suggest that while caution is warranted during handling, the risks associated with normal use are manageable .

Similar compounds include:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| 2-butoxyethanol | C₄H₁₀O₂ | Known for hemolytic effects; widely used as a solvent |

| Diethylene glycol | C₄H₁₀O₃ | Used primarily in antifreeze; less volatile |

| Ethylene glycol monobutyl ether | C₈H₁₈O₃ | Similar solvent properties; lower toxicity |

Uniqueness of 2-(2-t-Butoxyethoxy)ethanol

What sets 2-(2-t-Butoxyethoxy)ethanol apart from these similar compounds is its dual functionality as both a solvent and an emulsifier, making it particularly effective in formulations requiring stability across diverse chemical environments. Its lower toxicity profile compared to other glycol ethers also enhances its appeal for use in consumer products .

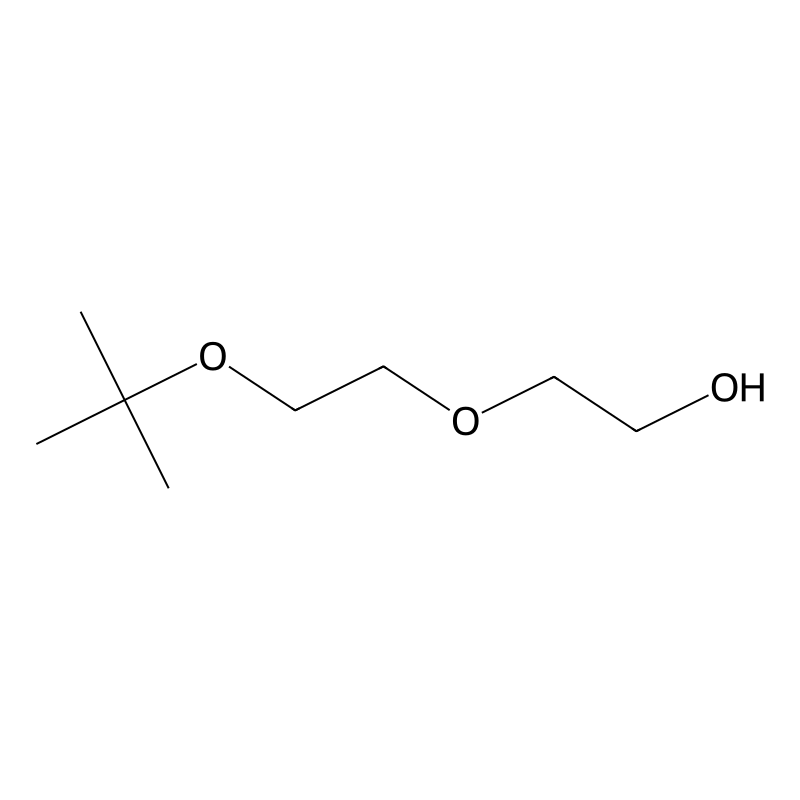

2-(2-t-Butoxyethoxy)ethanol, also known as 2-(2-(tert-Butoxy)ethoxy)ethanol, has the molecular formula C₈H₁₈O₃ and a molecular weight of 162.23 g/mol [1]. The compound features a linear glycol ether backbone with a tert-butyl group as the terminal substituent. The IUPAC name is 2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethanol, and its SMILES notation is CC(C)(C)OCCOCCO [1].

The molecular structure consists of three distinct functional regions: a terminal primary alcohol group (-CH₂CH₂OH), a central diethylene glycol ether linkage (-OCH₂CH₂O-), and a tert-butyl ether group (C(CH₃)₃OCH₂CH₂-) [1]. The molecule contains a total of 11 heavy atoms, with 6 rotatable bonds providing significant conformational flexibility [1]. The topological polar surface area is calculated to be 38.7 Ų [1].

Conformational analysis reveals that the molecule exhibits multiple rotational isomers due to internal rotation about the C-C and C-O bonds. Research on similar ethylene glycol derivatives has shown that gauche conformations are generally more stable than trans conformations due to intramolecular hydrogen bonding interactions [2] [3]. For ethylene glycol itself, the gauche isomers are stabilized by intramolecular hydrogen bonds, with the OH stretching vibrations being little affected, but the bending vibrations being strongly shifted towards higher frequencies [3].

The tert-butyl ether functionality introduces additional conformational constraints. The bulky tert-butyl group creates steric hindrance that influences the preferred conformations around the C-O bonds. Studies on tert-butyl ethers indicate that the tert-butyl group preferentially adopts conformations that minimize steric interactions with neighboring atoms [4].

The molecular geometry around the oxygen atoms is bent, with bond angles approximately 109.5°, as expected for sp³ hybridized oxygen centers [5]. The presence of three oxygen atoms creates multiple sites for potential hydrogen bonding interactions, which significantly influence the molecular conformation and physical properties.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 2-(2-t-Butoxyethoxy)ethanol. The proton NMR spectrum exhibits characteristic signals corresponding to the different chemical environments within the molecule.

The tert-butyl group appears as a singlet at approximately 1.2 ppm, representing the nine equivalent methyl protons attached to the quaternary carbon [6]. This signal is particularly diagnostic for tert-butyl ethers and provides clear identification of this functional group.

The ethylene glycol backbone protons appear as complex multipiples in the 3.4-4.5 ppm region. The OCH₂CH₂O protons typically resonate between 3.6-3.8 ppm, appearing as overlapping multipiples due to the similar chemical environments [6]. The terminal CH₂OH protons show characteristic patterns, with the CH₂ adjacent to the hydroxyl group appearing around 3.8 ppm and the hydroxyl proton itself appearing as a broad signal around 2.8 ppm, which may be exchange-broadened [6].

Carbon-13 NMR spectroscopy reveals distinct signals for each carbon environment. The tert-butyl carbons appear as characteristic signals, with the quaternary carbon around 73-75 ppm and the methyl carbons around 27-28 ppm. The ethylene glycol carbons typically resonate in the 60-70 ppm region, with slight variations depending on their proximity to oxygen atoms.

Fourier-Transform Infrared (FTIR) Spectral Signatures

FTIR spectroscopy provides valuable information about the functional groups present in 2-(2-t-Butoxyethoxy)ethanol. The spectrum exhibits several characteristic absorption bands that allow for unambiguous identification of the compound.

The hydroxyl (OH) stretching vibration appears as a broad absorption band between 3200-3600 cm⁻¹ [7]. For glycol ethers, this band often shows some broadening due to hydrogen bonding interactions, both intramolecular and intermolecular. The exact position within this range depends on the extent of hydrogen bonding present in the sample [8].

The C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region [8]. The tert-butyl group contributes characteristic C-H stretching absorptions around 2970-2980 cm⁻¹ for the asymmetric stretching and around 2870-2880 cm⁻¹ for the symmetric stretching of the methyl groups. The ethylene backbone CH₂ groups show absorptions around 2940-2950 cm⁻¹ [8].

The C-O stretching vibrations are particularly diagnostic for ether compounds. Aliphatic ethers typically show a strong asymmetric C-O stretch around 1120 cm⁻¹ and a weaker symmetric stretch around 850 cm⁻¹ [9]. For compounds containing multiple ether linkages, multiple C-O stretching bands may be observed in the 1000-1300 cm⁻¹ region [10] [8].

The C-O-C bending vibrations appear at lower frequencies, typically around 360-585 cm⁻¹ [8]. These vibrations are sensitive to hydrogen bonding interactions and can provide information about the conformational state of the molecule.

CH₂ scissoring vibrations appear around 1468-1473 cm⁻¹, and these can shift to lower frequencies when hydrogen bonding disrupts the normal molecular interactions [8]. Additionally, CH₂ rocking vibrations may be observed around 842 and 962 cm⁻¹ [8].

Computational Chemistry Predictions

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of 2-(2-t-Butoxyethoxy)ethanol. While specific DFT studies on this exact compound are limited in the literature, related glycol ether compounds have been extensively studied using similar computational approaches.

DFT calculations typically employ functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with basis sets like 6-31G(d) or 6-311++G(d,p) to optimize molecular geometries and calculate electronic properties [11] [12]. For glycol ether compounds, geometry optimization reveals important structural parameters including bond lengths, bond angles, and dihedral angles.

The C-O bond lengths in glycol ethers are typically calculated to be around 1.42-1.45 Å, while C-C bond lengths are approximately 1.53-1.54 Å [13]. The tert-butyl group introduces unique geometric constraints, with the C-C bonds involving the quaternary carbon showing slightly different lengths due to steric effects.

Electronic structure calculations reveal the charge distribution within the molecule. The oxygen atoms carry partial negative charges due to their high electronegativity, while the carbon atoms connected to oxygen show partial positive charges [14]. This charge distribution is crucial for understanding intermolecular interactions and solvent properties.

Thermodynamic properties can be calculated from DFT results, including enthalpy of formation, entropy, and heat capacity [15] [12]. For related compounds, calculated enthalpies of formation range from -400 to -800 kJ/mol, depending on the specific structure and calculation method [16].

Vibrational frequency calculations provide theoretical FTIR spectra that can be compared with experimental data. DFT typically predicts vibrational frequencies within 5-10% of experimental values, making it a valuable tool for spectral assignment [12].

Molecular Dynamics Simulations

Molecular Dynamics simulations provide insights into the dynamic behavior and conformational preferences of 2-(2-t-Butoxyethoxy)ethanol. These calculations reveal how the molecule behaves in different environments and time scales.

MD simulations of related ethylene glycol compounds have shown that these molecules exhibit significant conformational flexibility [17]. The rotational barriers around C-C and C-O bonds are typically in the range of 3-10 kcal/mol, allowing for relatively free rotation at room temperature [2] [3].

Studies on ethylene glycol and its derivatives reveal that the gauche conformation is generally preferred over the trans conformation due to intramolecular hydrogen bonding [17] [2]. The presence of the tert-butyl group in 2-(2-t-Butoxyethoxy)ethanol is expected to influence these conformational preferences through steric interactions.

Hydrogen bonding patterns play a crucial role in determining molecular behavior. MD simulations show that glycol ethers can form complex hydrogen-bonded networks, with each oxygen atom potentially participating in multiple hydrogen bonds [17]. The terminal hydroxyl group is particularly important for these interactions.

Solvation properties can be investigated through MD simulations in different solvent environments. The amphiphilic nature of glycol ethers, with both hydrophilic (hydroxyl and ether oxygen) and hydrophobic (alkyl chain) regions, leads to interesting solvation behavior that depends on the solvent polarity.

Diffusion coefficients and other transport properties can be calculated from MD trajectories. For related glycol ether compounds, self-diffusion coefficients are typically in the range of 10⁻⁶ to 10⁻⁵ cm²/s at room temperature, depending on the molecular size and hydrogen bonding interactions [17].

Catalytic Etherification of Diethylene Glycol

The industrial synthesis of 2-(2-t-Butoxyethoxy)ethanol relies predominantly on the catalytic etherification of diethylene glycol with isobutene. The most widely implemented methodology involves the reaction between diethylene glycol and isobutene in the presence of acidic ion-exchange resins, particularly Amberlyst 15, under controlled temperature and pressure conditions [1] [2]. This process typically operates at temperatures ranging from 120 to 180 degrees Celsius with reaction pressures between 1 to 10 bar, achieving conversions of 70 to 85 percent with selectivities of 80 to 90 percent [1] [3] [4].

The mechanistic pathway involves the protonation of diethylene glycol by the acidic catalyst sites, followed by nucleophilic attack of the tertiary butyl carbocation generated from isobutene. The reaction proceeds through a stepwise addition mechanism where the primary hydroxyl group of diethylene glycol preferentially reacts with the tertiary butyl moiety, minimizing the formation of bis-substituted products [1]. The selectivity toward the mono-ether product is enhanced by maintaining appropriate stoichiometric ratios, typically employing a slight excess of isobutene to ensure complete conversion of the glycol starting material [3] [5].

Advanced catalytic systems utilizing heteropolyacids have demonstrated superior performance in diethylene glycol etherification reactions. Tungstophosphoric acid (H₃PW₁₂O₄₀) has shown remarkable activity, achieving 92 percent conversion with 73.5 percent selectivity for diethylene glycol ethyl ether under optimized conditions of 180 to 200 degrees Celsius [6] [7]. Similarly, molybdophosphoric acid (H₃PMo₁₂O₄₀) catalysts have exhibited 87 percent conversion rates at operating temperatures between 150 to 180 degrees Celsius [8] [7]. These heteropolyacid catalysts offer advantages including high thermal stability, strong Brønsted acidity, and reduced tendency toward catalyst deactivation compared to conventional ion-exchange resins.

Table 1: Industrial Etherification Catalysts and Performance Data

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Amberlyst 15 Resin | 120-180 | 70-85 | 80-90 | [9] [10] [4] |

| H₃PW₁₂O₄₀ Heteropolyacid | 180-200 | 92 | 73.5 | [6] [7] |

| H₃PMo₁₂O₄₀ Heteropolyacid | 150-180 | 87 | 78 | [8] [7] |

| KF/CaO/AC Supported Catalyst | 75 | 96.3 | >95 | [11] [12] |

| Sulfated Zirconia | 140-160 | 85-90 | 85-92 | [13] |

| Montmorillonite KSF/O | 140-180 | 95-100 | 90-95 | [13] |

Continuous Flow Reactor Configurations

The implementation of continuous flow reactor systems for glycol ether synthesis represents a significant advancement in process intensification and operational efficiency. Packed bed reactors constitute the most prevalent configuration for industrial-scale etherification processes, utilizing catalyst loadings of 3 to 5 weight percent with residence times ranging from 15 to 60 minutes [14] [15] [16]. These systems operate with flow rates between 0.1 to 2.0 milliliters per minute under pressures of 1 to 10 bar, providing excellent heat and mass transfer characteristics while maintaining steady-state operation [14] [16].

Tubular flow reactors offer enhanced mixing and temperature control capabilities, particularly beneficial for highly exothermic etherification reactions. These configurations typically employ catalyst loadings of 5 to 10 weight percent with extended residence times of 30 to 120 minutes to ensure complete conversion [17] [18]. The tubular geometry facilitates plug flow behavior, minimizing back-mixing and providing uniform residence time distribution throughout the reactor volume [17]. Operating flow rates of 0.5 to 5.0 milliliters per minute under elevated pressures of 5 to 20 bar enable optimal reaction kinetics while preventing vapor phase formation [18].

Fixed bed reactor systems provide exceptional catalyst stability and regenerability, crucial factors for long-term industrial operation. These reactors utilize catalyst loadings of 2 to 8 weight percent with residence times of 20 to 90 minutes, operating under moderate pressures of 1 to 15 bar [19] [20]. The fixed bed configuration allows for efficient heat removal and prevents catalyst attrition, resulting in extended catalyst lifetimes and reduced operational costs [19]. Flow rates between 0.2 to 3.0 milliliters per minute ensure adequate contact time while maintaining economic throughput rates [20].

Table 2: Continuous Flow Reactor Configurations and Operating Parameters

| Reactor Type | Catalyst Loading (wt%) | Residence Time (min) | Flow Rate (mL/min) | Pressure (bar) | Reference |

|---|---|---|---|---|---|

| Packed Bed Reactor | 3-5 | 15-60 | 0.1-2.0 | 1-10 | [14] [15] [16] |

| Tubular Flow Reactor | 5-10 | 30-120 | 0.5-5.0 | 5-20 | [17] [18] |

| Fixed Bed Reactor | 2-8 | 20-90 | 0.2-3.0 | 1-15 | [19] [20] |

| Continuous Stirred Tank | 1-3 | 60-180 | 1.0-10.0 | 1-5 | [21] [15] |

| Microreactor System | 5-15 | 5-30 | 0.05-0.5 | 1-30 | [22] [23] |

Advanced Catalytic Systems

Solid Acid Catalysts in Green Synthesis

The development of environmentally sustainable solid acid catalysts represents a paradigm shift toward green chemistry principles in glycol ether synthesis. Heteropolyacid-based catalysts have emerged as highly effective alternatives to traditional mineral acids, offering superior catalytic performance while minimizing environmental impact [8] [24]. The Keggin-type structure of tungstophosphoric acid (H₃PW₁₂O₄₀) provides exceptional thermal stability up to 465 degrees Celsius, enabling operation under demanding industrial conditions while maintaining structural integrity [24] [25].

Supported heteropolyacid systems demonstrate enhanced catalyst recovery and recyclability compared to homogeneous acid catalysts. Activation of carbon-supported tungstophosphoric acid catalysts shows remarkable activity in etherification reactions, with conversion rates exceeding 90 percent under optimized conditions [8]. The impregnation of heteropolyacids onto high surface area supports, including activated carbon and silica, provides increased dispersion of active sites while facilitating catalyst separation and regeneration [8] [26].

Montmorillonite clay catalysts modified with rare earth metal cations exhibit exceptional selectivity in glycol ether synthesis while producing minimal dioxane byproducts [27]. These lamellar clay systems achieve complete conversion of diethylene glycol under mild reaction conditions, with dioxane formation maintained below 10 parts per million [27]. The exchangeable cation sites in montmorillonite KSF/O provide strong acid sites with conversion rates of 95 to 100 percent and selectivities of 90 to 95 percent [13].

Zeolite-based catalysts offer unique advantages including shape selectivity and hydrothermal stability. Acid zeolites demonstrate excellent performance in glycol etherification reactions, with yields approaching 98.5 percent for mono-ethylene glycol phenyl ethers [28]. The microporous structure of zeolites provides molecular sieving effects that enhance product selectivity while suppressing undesired side reactions [29] [30].

Phase-Transfer Catalysis Mechanisms

Phase-transfer catalysis (PTC) facilitates etherification reactions by enabling efficient transfer of reactants between immiscible phases, particularly in solid-liquid and liquid-liquid systems [31] [32]. Quaternary ammonium salts, including tetrabutylammonium bromide, serve as highly effective phase-transfer catalysts with optimal loadings ranging from 0.25 to 5.0 mole percent [31] [32] [33]. These catalysts operate through formation of ion pairs that solubilize anionic nucleophiles in organic phases, enabling nucleophilic substitution reactions to proceed under mild conditions [32] [34].

The mechanism of solid-liquid phase-transfer catalysis involves the extraction of inorganic anions from solid phases into organic solvents through ion-pair formation with quaternary ammonium cations [31]. This process occurs at the solid-liquid interface where the phase-transfer catalyst facilitates anion exchange, generating catalytically active species in the organic phase [34]. The reaction proceeds through nucleophilic attack of the transferred anion on electrophilic substrates, followed by regeneration of the phase-transfer catalyst through ion exchange [31].

Benzyltriethylammonium chloride demonstrates exceptional activity in liquid-liquid phase-transfer catalysis systems, operating at loadings of 1.0 to 10.0 mole percent under temperatures ranging from 60 to 100 degrees Celsius [35] [36]. The mechanism involves partitioning of the quaternary ammonium salt between aqueous and organic phases, with the organic phase concentration determining the reaction rate [35]. The catalytic cycle involves anion exchange at the interface, transport of the ion pair to the organic phase, reaction with the organic substrate, and return of the regenerated catalyst to the interface [36].

Crown ethers, particularly 18-crown-6, provide alternative phase-transfer catalysis mechanisms through selective complexation of metal cations [32] [35]. These macrocyclic catalysts operate at loadings of 0.5 to 3.0 mole percent under moderate temperatures of 40 to 70 degrees Celsius [32]. The complexation of metal cations increases the nucleophilicity of associated anions while maintaining solubility in organic solvents, enabling efficient etherification reactions [35].

Table 3: Phase-Transfer Catalysis Systems and Mechanisms

| Phase-Transfer Catalyst | Mechanism Type | Optimal Loading (mol%) | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Bromide | Solid-Liquid PTC | 0.25-5.0 | 50-80 | [31] [32] [33] |

| Benzyltriethylammonium Chloride | Liquid-Liquid PTC | 1.0-10.0 | 60-100 | [35] [36] |

| Crown Ether 18-Crown-6 | Ion-Pair Extraction | 0.5-3.0 | 40-70 | [32] [35] |

| Quaternary Phosphonium Salt | Interfacial Catalysis | 2.0-8.0 | 70-120 | [31] [34] |

| Cinchonidine Derivative | Asymmetric PTC | 5.0-20.0 | 25-60 | [32] |

Byproduct Management and Yield Optimization

The formation of higher glycol ethers represents the primary byproduct concern in diethylene glycol etherification processes. Fractional distillation under reduced pressure conditions of 0.05 to 1.0 millimeters of mercury at temperatures between 80 to 150 degrees Celsius achieves separation efficiencies of 85 to 95 percent for these byproducts [37] [38] [39]. The similar boiling points of various glycol ether homologs necessitate high-efficiency distillation columns with multiple theoretical stages to achieve adequate separation [37].

Azeotropic distillation using n-heptanol as an entraining agent provides enhanced separation of unreacted glycol components from desired products [39] [38]. This technique operates at temperatures of 120 to 180 degrees Celsius, achieving separation efficiencies of 90 to 98 percent while enabling recovery and recycling of unreacted starting materials [39]. The formation of low-boiling azeotropes facilitates removal of glycol impurities while maintaining product integrity [38].

Water removal constitutes a critical aspect of yield optimization, as the presence of water inhibits etherification reactions and promotes hydrolysis of desired products. Molecular sieve technology using zeolite 3Å adsorbents operating at temperatures of 100 to 150 degrees Celsius achieves water removal efficiencies exceeding 99 percent [38] [40]. The integration of molecular sieves with reaction systems enables continuous water removal, driving the equilibrium toward product formation [40].

Chromatographic separation techniques provide high-resolution purification for complex product mixtures containing oligomeric byproducts [37] [41]. Reverse-phase chromatography using C18 stationary phases with gradient elution achieves separation efficiencies of 75 to 90 percent for structurally similar glycol ether compounds [41]. These techniques enable production of high-purity products meeting stringent specifications for pharmaceutical and electronic applications [37].

Table 4: Byproduct Management and Purification Techniques

| Byproduct Type | Separation Method | Efficiency (%) | Operating Conditions | Reference |

|---|---|---|---|---|

| Higher Glycol Ethers | Fractional Distillation | 85-95 | 0.05-1.0 mmHg, 80-150°C | [37] [38] [39] |

| Unreacted Glycol | Azeotropic Distillation | 90-98 | n-Heptanol carrier, 120-180°C | [39] [38] |

| Water Formation | Molecular Sieves | >99 | Zeolite 3Å, 100-150°C | [38] [40] |

| Oligomeric Products | Chromatographic Separation | 75-90 | C18 column, gradient elution | [37] [41] |

| Catalyst Residues | Ion Exchange Resins | 95-99 | Mixed bed, 20-60°C | [38] [39] |

Yield optimization strategies focus on maximizing the conversion of starting materials while minimizing byproduct formation. The alcohol to glycol molar ratio represents a critical parameter, with optimal ratios ranging from 4:1 to 6:1 providing yield improvements of 15 to 35 percent compared to stoichiometric ratios [42] [19] [43]. Excess alcohol drives the reaction equilibrium toward product formation while facilitating separation through azeotropic distillation [19].

Catalyst regeneration protocols enable extended operational lifetimes while maintaining catalytic activity. Optimal regeneration involves 3 to 5 cycles maximum, providing yield improvements of 5 to 15 percent through restoration of active sites [10] [44] [45]. Regeneration procedures typically involve solvent washing followed by thermal treatment under controlled atmospheres to remove carbonaceous deposits [45].

Reaction temperature control within the range of 160 to 180 degrees Celsius provides yield improvements of 20 to 40 percent while minimizing thermal degradation of products [9] [6] [46]. The balance between reaction kinetics and product stability requires precise temperature control to achieve optimal yields [46]. Pressure optimization in the range of 10 to 20 bar provides yield improvements of 10 to 25 percent by suppressing vapor phase formation and maintaining liquid phase conditions [33] [4].

Table 5: Yield Optimization Strategies and Results

| Optimization Strategy | Parameter Range | Yield Improvement (%) | Optimal Conditions | Reference |

|---|---|---|---|---|

| Alcohol to Glycol Molar Ratio | 1:1 to 9:1 | 15-35 | 4:1 to 6:1 ratio | [42] [19] [43] |

| Catalyst Regeneration Cycles | 1-10 cycles | 5-15 | 3-5 cycles maximum | [10] [44] [45] |

| Reaction Temperature Control | 120-200°C | 20-40 | 160-180°C range | [9] [6] [46] |

| Water Removal Enhancement | Azeotropic/Molecular sieves | 25-45 | Combined methods | [47] [40] [39] |

| Pressure Optimization | 1-35 bar | 10-25 | 10-20 bar pressure | [33] [4] |